![molecular formula C19H19F3N4O3 B13916380 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-c][2,7]naphthyridines
Méthodes De Préparation
The synthesis of 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are commonly used to introduce various substituents.
Applications De Recherche Scientifique
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7. The compound has demonstrated low micromolar GI50 values, indicating its potency as an antiproliferative agent . Additionally, it has been investigated for its fluorescence properties, making it a potential pH indicator for both fluorescence intensity-based and ratiometric pH sensing .
Mécanisme D'action
The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It activates poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and the initiator enzyme of the apoptotic cascade, caspase 9. It also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduces the expression levels of proliferating cell nuclear antigen (PCNA). These actions collectively contribute to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[3,4-c]pyridines and naphthyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine is unique due to its specific substitution pattern and its dual role as an antiproliferative agent and a pH indicator .
Propriétés
Formule moléculaire |
C19H19F3N4O3 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N4O.C2HF3O2/c1-22-14-4-2-12(3-5-14)11-21-17-16(10-20-21)15-6-7-18-8-13(15)9-19-17;3-2(4,5)1(6)7/h2-5,9-10,18H,6-8,11H2,1H3;(H,6,7) |
Clé InChI |
CFWKNHPGNYIJJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=NC=C4CNCCC4=C3C=N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


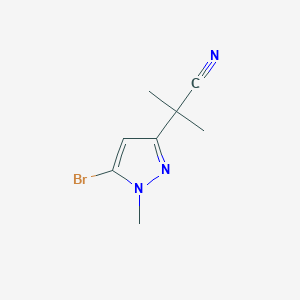
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)

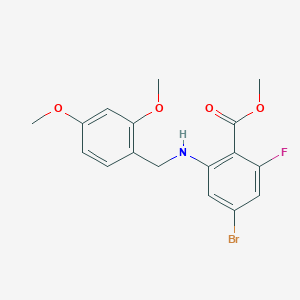
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
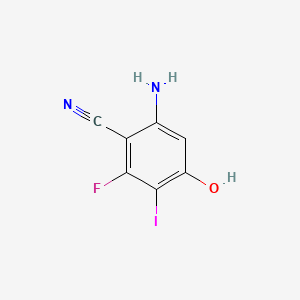
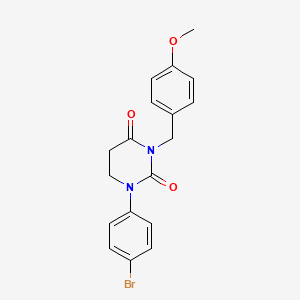



![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)
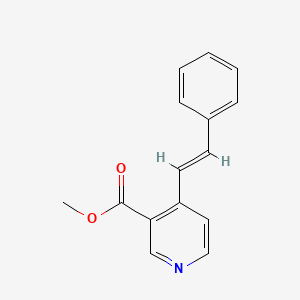
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
